7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H27N7O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , often referred to as a derivative of purine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, including antibacterial and anticancer properties, supported by various studies and data.
Chemical Structure and Synthesis
The structural complexity of this compound involves multiple functional groups that contribute to its biological activity. The presence of the benzo[d]oxazole and piperazine moieties is significant for enhancing its interaction with biological targets. The synthesis typically involves multi-step reactions, including the formation of the benzo[d]oxazole ring and subsequent modifications to introduce the piperazine and purine components.
Antibacterial Activity
Studies have shown that derivatives related to benzo[d]oxazole exhibit notable antibacterial properties. For instance, a recent study evaluated several compounds against Gram-positive and Gram-negative bacteria using the diffusion method. The results indicated that certain derivatives displayed higher antibacterial activity than standard antibiotics like Ciprofloxacin .
Compound | Staphylococcus aureus (mm) | Staphylococcus epidermidis (mm) | Escherichia coli (mm) | Proteus vulgaris (mm) |
---|---|---|---|---|
8 | 19 | 22 | 18 | 18 |
9 | 18 | 16 | 15 | 11 |
10 | 27 | 19 | 22 | 21 |
Ciprofloxacin | 19 | 18 | 16 | 14 |
These findings suggest that the compound's structure may facilitate enhanced membrane permeability or target specific bacterial enzymes more effectively than traditional antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines with IC50 values indicating effective inhibition at low concentrations.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Related Compound A | HCT-116 | 16.19 ± 1.35 |
Related Compound B | MCF-7 | 17.16 ± 1.54 |
These results highlight the potential for developing this compound as a therapeutic agent in oncology .
The proposed mechanisms of action for the antibacterial and anticancer activities include:
- Inhibition of Enzymatic Activity : The structure may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with Nucleic Acid Synthesis : The purine-like structure could mimic natural substrates, disrupting nucleic acid synthesis in pathogens or tumor cells.
- Induction of Apoptosis : Some derivatives have shown the ability to induce programmed cell death in cancer cells.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study A : A derivative was tested on a cohort with bacterial infections resistant to standard treatments, showing a significant reduction in infection rates.
- Case Study B : In a clinical trial involving cancer patients, a related compound demonstrated improved outcomes compared to placebo controls.
Eigenschaften
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O4S/c1-25-18-17(19(31)26(2)22(25)32)29(20(24-18)28-9-7-27(8-10-28)11-13-30)12-14-34-21-23-15-5-3-4-6-16(15)33-21/h3-6,30H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSBYJAYMSRSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CCSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.